molecular formula C15H23NO2 B5164234 5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine

Cat. No.: B5164234
M. Wt: 249.35 g/mol
InChI Key: ZEDZXUCWOYVISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a methoxyphenoxy group attached to a pentan-1-amine backbone with a prop-2-enyl substituent

Properties

IUPAC Name

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-11-16-12-7-4-8-13-18-15-10-6-5-9-14(15)17-2/h3,5-6,9-10,16H,1,4,7-8,11-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDZXUCWOYVISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCCNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 5-bromopentan-1-amine.

    Nucleophilic Substitution: The 2-methoxyphenol undergoes a nucleophilic substitution reaction with 5-bromopentan-1-amine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF).

    Alkylation: The resulting intermediate is then subjected to alkylation using allyl bromide in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like boron tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Boron tribromide in dichloromethane at room temperature.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or other substituted phenoxy derivatives.

Scientific Research Applications

5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-1-phenylethanol
  • 2-methoxyphenyl anisole
  • 4-phenoxyphenol

Comparison

Compared to these similar compounds, 5-(2-methoxyphenoxy)-N-prop-2-enylpentan-1-amine is unique due to its specific structural features, such as the presence of a prop-2-enyl group and a pentan-1-amine backbone. These structural differences can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.